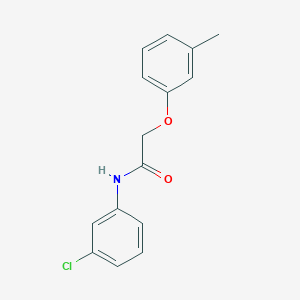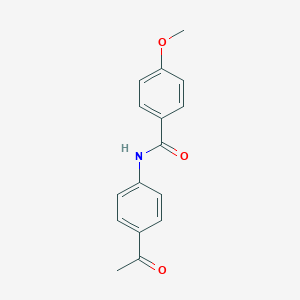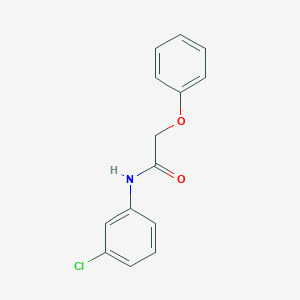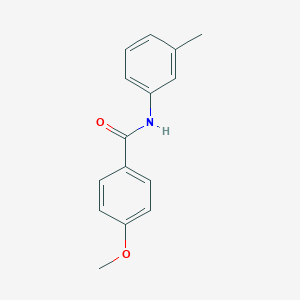![molecular formula C22H21ClO6 B188278 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 4148-90-7](/img/structure/B188278.png)
2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as CPOE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to selectively inhibit the COX-2 isoform, which is overexpressed in inflamed tissues and is responsible for the production of prostaglandins that contribute to pain and inflammation.
Biochemical And Physiological Effects
2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to attenuate the activation of inflammatory cells such as macrophages and neutrophils. 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has also been found to reduce the sensitivity of pain receptors and to inhibit the transmission of pain signals to the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate may exhibit off-target effects that can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research is the development of new derivatives of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, which could lead to the development of new drugs for the treatment of chronic pain and inflammation-related disorders. Additionally, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate could be used as a starting point for the development of new materials with unique properties, such as self-healing polymers and materials with tunable mechanical properties.
Synthesis Methods
The synthesis of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol with 2-(2-ethoxyethoxy)acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as toluene or xylene. The resulting product is then purified by column chromatography to obtain pure 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate.
Scientific Research Applications
2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation-related disorders. In drug discovery, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been used as a building block for the synthesis of new polymers and materials with unique properties.
properties
CAS RN |
4148-90-7 |
|---|---|
Product Name |
2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |
Molecular Formula |
C22H21ClO6 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C22H21ClO6/c1-3-26-10-11-27-22(25)14(2)29-17-8-9-18-20(12-17)28-13-19(21(18)24)15-4-6-16(23)7-5-15/h4-9,12-14H,3,10-11H2,1-2H3 |
InChI Key |
HLNWRCORRNAZPP-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



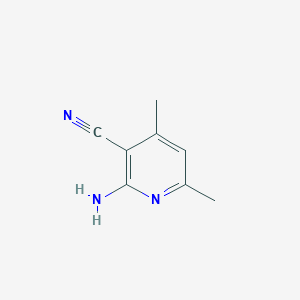
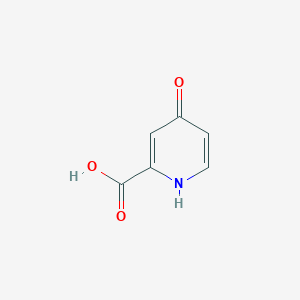
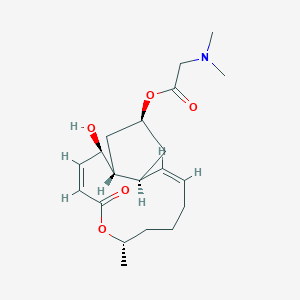
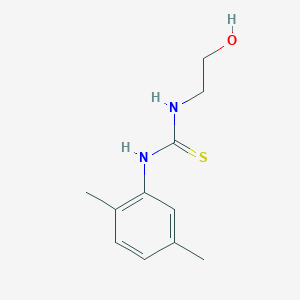
![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)
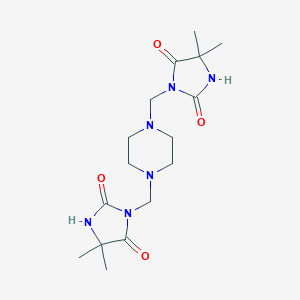
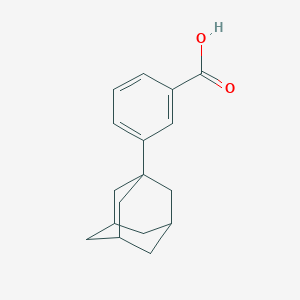
![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)
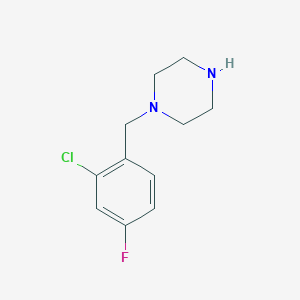
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)
